2-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-N-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Overview
Description
2-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-N-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C26H25N5O2S2 and its molecular weight is 503.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 503.14496740 g/mol and the complexity rating of the compound is 957. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
Compounds within this chemical class have been synthesized for evaluation as anticancer and anti-5-lipoxygenase agents, highlighting their potential utility in therapeutic applications. The synthesis involves multiple steps, including condensation, treatment with acetic anhydride, esterification, and cyclization reactions, to produce a variety of derivatives for biological activity assessment (Rahmouni et al., 2016). These compounds have been screened for cytotoxic activities against cancer cell lines such as HCT-116 and MCF-7, as well as for their ability to inhibit 5-lipoxygenase, an enzyme involved in the inflammatory process.
Antimicrobial Properties
Another significant application of these compounds is their potential antimicrobial activity. Studies have reported the synthesis of derivatives with excellent biocidal properties against a range of Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi (Youssef et al., 2011). This suggests their role in developing new antibacterial and antifungal agents.
Structural and Conformational Analysis
Research into the structural modifications of thiazolopyrimidines provides insights into their conformational features and supramolecular aggregation. By varying substituents, significant differences in intermolecular interaction patterns are observed, influencing the compounds' physical and chemical properties (Nagarajaiah & Begum, 2014). This research aids in understanding the structure-activity relationship (SAR), crucial for designing more effective and selective therapeutic agents.
Anticancer Activity
Some derivatives have been synthesized and evaluated for their anticancer activity. For instance, pyrazolopyrimidin-4-one derivatives have shown significant inhibitory effects on cancer cell lines, demonstrating their potential as anticancer agents (Abdellatif et al., 2014). Such studies are pivotal in discovering new drugs for treating various types of cancer.
Properties
IUPAC Name |
(2E)-2-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-N-phenyl-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O2S2/c1-5-30-17(4)19(15(2)29-30)14-21-25(33)31-23(20-12-9-13-34-20)22(16(3)27-26(31)35-21)24(32)28-18-10-7-6-8-11-18/h6-14,23H,5H2,1-4H3,(H,28,32)/b21-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIEYXDKYCKUUOW-KGENOOAVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)NC4=CC=CC=C4)C5=CC=CS5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C(=N1)C)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)NC4=CC=CC=C4)C5=CC=CS5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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